![molecular formula C21H16N4O B5972924 4-(4-anilino-1-phthalazinyl)benzamide](/img/structure/B5972924.png)
4-(4-anilino-1-phthalazinyl)benzamide
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Overview
Description
“4-(4-anilino-1-phthalazinyl)benzamide” is a chemical compound. Unfortunately, there is limited information available about this specific compound .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of novel 1-anilino-4-(arylsulfanylmethyl)phthalazines were designed and synthesized . Another study reported the continuous flow microreactor system developed to synthesize N-(3-Amino-4-methylphenyl)benzamide, a crucial building block of many drug candidates .
Molecular Structure Analysis
The molecular structure of similar compounds has been confirmed by IR, 1H-NMR, elemental analysis, and MS .
Scientific Research Applications
- Benzamides, including 4-(4-anilino-1-phthalazinyl)benzamide, exhibit antioxidant activity. Researchers have evaluated their effectiveness in scavenging free radicals and chelating metal ions .
- In vitro studies have investigated the antibacterial properties of benzamide derivatives. 4-(4-anilino-1-phthalazinyl)benzamide was tested against gram-positive and gram-negative bacteria .
- Quinazolinone derivatives, including benzamides, have been explored for their α-glucosidase inhibitory activity .
- Molecular docking studies revealed interactions between 4-(4-anilino-1-phthalazinyl)benzamide and the EGFR tyrosine kinase domain .
Antioxidant Properties
Antibacterial Activity
α-Glucosidase Inhibition
Epidermal Growth Factor Receptor (EGFR) Interaction
Drug Discovery and Medicinal Chemistry
Industrial Applications
Mechanism of Action
Target of Action
It is known that phthalazine derivatives have been widely applied as therapeutic agents due to their anticonvulsant, cardiotonic, vasorelaxant, and anti-inflammatory properties .
Mode of Action
It is suggested that the efficacy of each chemical system is determined by the nature of the functionalization next to the aryl moiety, which suggests that different mechanisms of action are involved for each chemical system .
Biochemical Pathways
It is known that phthalazine derivatives have demonstrated attractive antileishmanial profiles against amastigote forms of the leishmania braziliensis parasite .
Result of Action
The analogues 1-(3-chloro-4-fluoroanilino)-4-(3,4-difluorophenylthio-methyl)phthalazine and 1-(4-fluoro-3-trifluoromethylanilino)-4-(3,4-difluorophenyl-thiomethyl)phthalazine showed higher activity than a cisplatin control when tested in vitro against two different cancer cell lines using the microculture tetrazolium method (MTT) method .
Safety and Hazards
Future Directions
Naphthoquinone derivatives, which are structurally similar to “4-(4-anilino-1-phthalazinyl)benzamide”, have been suggested for further studies to provide drugs efficient in treating cancer and multidrug-resistant bacteria . Another study suggested that the 2-chloro-3-((4-methyl-phenyl)amino)1,4-naphthoquinone could interact with the epidermal growth factor receptor (EGFR) tyrosine .
properties
IUPAC Name |
4-(4-anilinophthalazin-1-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N4O/c22-20(26)15-12-10-14(11-13-15)19-17-8-4-5-9-18(17)21(25-24-19)23-16-6-2-1-3-7-16/h1-13H,(H2,22,26)(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBCHCNYAJPREEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NN=C(C3=CC=CC=C32)C4=CC=C(C=C4)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-(Phenylamino)phthalazin-1-yl]benzamide |
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